Dutomycin

Description

Origin and Natural Product Classification

Dutomycin's classification as a natural product is rooted in its microbial origin, specifically from Streptomyces species, and its structural characteristics that place it within the well-established anthracycline class of antibiotics. nih.gov

Dutomycin was originally isolated from a Streptomyces species, with a specific strain identified as Streptomyces minoensis NRRL B-5482. nih.govencyclopedia.pubresearchgate.netnih.gov The initial isolation was reported in 1992. npatlas.org The biosynthesis of Dutomycin involves a complex gene cluster containing two polyketide synthase (PKS) systems: a type II PKS and a rare highly reducing iterative type I PKS, specifically DutG. researchgate.netnih.gov The DutG enzyme repeatedly uses its active sites to create a nine-carbon triketide chain, which is subsequently transferred to the α-L-axenose moiety of POK-MD1 (a precursor to Dutomycin) at the 4″-OH position to yield Dutomycin. researchgate.netnih.gov

Further characterization of the biosynthetic pathway has identified tailoring enzymes crucial for Dutomycin's structure and activity. For instance, DutMT1 is a dedicated 12-methyltransferase, and its disruption leads to the accumulation of 12-desmethyl-dutomycin, also known as SW91. encyclopedia.pubresearchgate.netnih.gov Additionally, DutGT1 and DutGT2 are glycosyltransferases responsible for introducing β-D-amicetose and α-L-axenose sugar moieties, respectively. encyclopedia.pubresearchgate.netnih.gov These biosynthetic insights have enabled the generation of Dutomycin analogues, such as SW91, SW140, and SW75, which have been studied for their altered biological activities. nih.gov

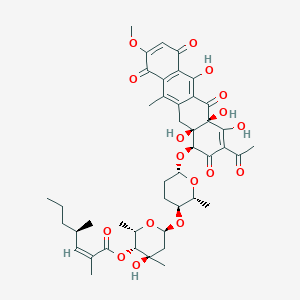

Dutomycin is unequivocally classified as an anthracycline antibiotic. nih.govencyclopedia.pubontosight.ai Anthracycline quinones, generally discovered in the 1960s, are planar molecules characterized by a rigid hydrophobic tetracyclic ring structure, typically with a daunosamine (B1196630) sugar attached via a glycosidic bond. encyclopedia.pubnih.gov Dutomycin's structure features a tetracyclic quinone core and two sugar moieties, specifically β-D-amicetose (also referred to as β-D-amylogenose in some contexts) and α-L-axenose. encyclopedia.pubnih.gov While sharing the fundamental naphthacene (B114907) backbone with other anthracyclines like doxorubicin (B1662922) and daunorubicin, Dutomycin possesses distinct differences in its functional groups and sugar moieties, which may influence its pharmacological profile. ontosight.ai

Historical Context of Discovery and Initial Biological Characterization

The discovery of Dutomycin dates back to 1992, when it was reported as a new anthracycline antibiotic isolated from Streptomyces. npatlas.org Initial biological characterization revealed that, like other anthracyclines, Dutomycin possesses broad biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ai

A key mechanism of action for anthracyclines involves their ability to intercalate into DNA, thereby inhibiting DNA replication and RNA transcription. encyclopedia.pubnih.govontosight.ai They also stabilize the binding of nuclear topoisomerase II to DNA, leading to protein-associated DNA strand breaks. encyclopedia.pubnih.govontosight.ai More recent research has provided detailed insights into Dutomycin's specific biological targets and effects. Dutomycin has been identified as a novel autophagy enhancer that ultimately induces apoptosis due to excessive autophagy. researchgate.netacs.org A significant finding is that Dutomycin directly binds to human serine protease inhibitor B6 (SERPINB6), activating intracellular serine proteases, which subsequently leads to autophagy induction. researchgate.netacs.org This interaction and its downstream effects on autophagy and apoptosis have been confirmed through enzyme- and cell-based approaches. acs.org

In vitro cytotoxicity studies have demonstrated Dutomycin's antiproliferative activities against various cancer cell lines, including HepG2 and Smmc-7721 cells. encyclopedia.pubnih.gov The concentration required to inhibit 50% of cell growth (IC) has been determined for these cell lines, as shown in the table below. encyclopedia.pubnih.gov

Table 1: Inhibitory Concentration (IC) of Dutomycin and SW91 on Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

| Dutomycin | HepG2 | 6.59 |

| Dutomycin | Smmc-7721 | 7.58 |

| SW91 | HepG2 | 39.81 |

| SW91 | Smmc-7721 | 33.20 |

Research has also shown that Dutomycin and its derivative SW91 (12-desmethyl-dutomycin) block cells at the S phase of the cell cycle, with Dutomycin exhibiting a more significant inhibition of cell growth. researchgate.netnih.gov Investigations into their interactions with calf thymus DNA (CT-DNA) revealed that Dutomycin has a higher binding affinity to DNA. researchgate.netnih.gov Molecular docking studies further suggest that the presence of the 12-methyl group in Dutomycin is critical for its attachment to the DNA groove, thereby contributing significantly to its antiproliferative bioactivity. researchgate.netnih.gov Furthermore, in vivo studies using a zebrafish xenograft model have shown that Dutomycin significantly decreases tumor area. researchgate.netacs.org

Properties

CAS No. |

146663-67-4 |

|---|---|

Molecular Formula |

C44H54O17 |

Molecular Weight |

854.9 g/mol |

IUPAC Name |

[(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate |

InChI |

InChI=1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1 |

InChI Key |

ZYPYHMZLLIDAAL-WNMWLNICSA-N |

SMILES |

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |

Isomeric SMILES |

CCC[C@@H](C)/C=C(/C)\C(=O)O[C@@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@H]2CC[C@@H](O[C@@H]2C)O[C@@H]3C(=O)C(=C([C@@]4([C@]3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |

Canonical SMILES |

CCCC(C)C=C(C)C(=O)OC1C(OC(CC1(C)O)OC2CCC(OC2C)OC3C(=O)C(=C(C4(C3(CC5=C(C6=C(C(=O)C=C(C6=O)OC)C(=C5C4=O)O)C)O)O)O)C(=O)C)C |

Synonyms |

dutomycin |

Origin of Product |

United States |

Dutomycin Biosynthetic Pathways and Engineering

Genetic Engineering Strategies for Biosynthesis Optimization

The biosynthesis of natural products like dutomycin involves intricate enzymatic pathways encoded within biosynthetic gene clusters (BGCs). Genetic engineering offers powerful strategies to manipulate these pathways, aiming to enhance the production of the native compound, create new analogues with improved properties, or activate cryptic pathways for novel compound discovery. Dutomycin's assembly involves a type II polyketide biosynthetic gene cluster and a unique highly reducing iterative type I polyketide synthase (PKS) known as DutG. usu.eduresearchgate.netnih.gov

Heterologous Recombination Approaches in Producer Strains

Heterologous recombination is a key technique used to modify the genetic makeup of producer strains, enabling targeted gene disruptions or insertions. In the case of dutomycin biosynthesis in Streptomyces minoensis NRRL B-5482, this approach has been successfully employed to characterize tailoring enzymes and generate new analogues. researchgate.netnih.gov

Researchers utilized heterologous recombination to disrupt specific genes within the dutomycin biosynthetic pathway: dutMT1, a putative methyltransferase gene, and dutGT1 and dutGT2, two glycosyltransferase genes. researchgate.netnih.gov Analysis of the metabolites produced by these mutant strains revealed the specific functions of these enzymes and led to the isolation of three dutomycin analogues: SW140, SW91, and SW75. researchgate.netnih.gov

Detailed Research Findings:

DutMT1 Disruption: Disruption of dutMT1 resulted in the major product SW91, identified as 12-desmethyl-dutomycin. This confirmed DutMT1's role as the dedicated 12-methyltransferase in the pathway. researchgate.netnih.gov

DutGT1 and DutGT2 Disruption: DutGT1 was found to be responsible for the introduction of β-D-amicetose, while DutGT2 was responsible for the introduction of α-L-axenose. researchgate.netnih.gov

Analogue Activity: Notably, SW91 exhibited strong antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with a minimal inhibitory concentration (MIC) of 0.125 μg mL⁻¹, which was lower than that of native dutomycin (0.25 μg mL⁻¹). This demonstrated that biosynthetic structural modification through genetic engineering can lead to improved antibacterial potency. researchgate.netnih.gov In contrast, POK-MD1 (a precursor) and SW75 showed no obvious antibacterial inhibition, highlighting the essential role of the C-4″ triketide chain in the compound's activity. nih.gov

The findings are summarized in the following table:

| Gene Disrupted | Enzyme Function | Resulting Analogue (Major Product) | Structural Modification | Antibacterial Activity (MIC vs. S. aureus) |

| dutMT1 | 12-methyltransferase | SW91 (12-desmethyl-dutomycin) | Absence of 12-methyl group | 0.125 μg mL⁻¹ (Improved) nih.gov |

| dutGT1 | β-D-amicetose glycosyltransferase | SW140, SW75 | Altered glycosylation (specific to SW140) | Not specified for SW140/SW75 nih.gov |

| dutGT2 | α-L-axenose glycosyltransferase | SW140, SW75 | Altered glycosylation (specific to SW75) | Not specified for SW140/SW75 nih.gov |

Manipulation of Gene Expression for Enhanced Analogue Production

Manipulation of gene expression is a critical strategy to fine-tune biosynthetic pathways, leading to enhanced production of desired compounds or the generation of novel analogues. As demonstrated with dutomycin, the targeted disruption of specific genes through heterologous recombination directly constitutes a form of gene expression manipulation. By eliminating or altering the function of particular enzymes, the metabolic flux can be redirected, or intermediate compounds can accumulate, leading to the production of chemically distinct analogues. researchgate.netnih.gov

The successful generation of 12-desmethyl-dutomycin (SW91) with improved antibacterial activity through the disruption of the dutMT1 gene exemplifies how manipulating gene expression can yield analogues with enhanced biological properties. researchgate.netnih.gov This approach leverages the native machinery of the producer strain while guiding it towards the synthesis of modified compounds. Beyond gene disruption, other strategies for manipulating gene expression include the use of synthetic small RNA (sRNA) expression platforms for targeted gene knockdown or CRISPR activation (CRISPRa) systems for upregulating gene expression, though these specific methods have not been detailed for dutomycin in the provided research. nih.govnih.gov These broader techniques allow for precise control over the levels of specific enzymes, influencing substrate availability, pathway flux, and ultimately, the diversity and yield of natural products and their analogues. nih.gov

Activation of Silent Biosynthetic Clusters for Novel Compound Discovery

Microbial genomes, particularly those of actinomycetes like Streptomyces species, are known to harbor numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs). These clusters are not expressed, or are expressed at very low levels, under standard laboratory cultivation conditions, representing a vast untapped reservoir of novel natural products. frontiersin.orgnih.govmdpi.com The dutomycin biosynthetic cluster itself shares similarities with other known polyketide clusters, such as polyketomycin, suggesting the potential for related or novel compounds to be discovered from similar, yet unexpressed, BGCs. frontiersin.orgmdpi.com

Strategies to activate these silent clusters include both nutritional and genetic approaches. frontiersin.org Genetic engineering offers several promising avenues for "awakening" these cryptic pathways:

Promoter Insertion: One effective genetic strategy involves inserting constitutively active promoters into the regulatory regions of silent BGCs, often facilitated by tools like CRISPR-Cas9. This can force the expression of genes that are otherwise dormant, leading to the production of previously unobserved metabolites. nih.gov

Ribosomal Engineering: Mutations in ribosomal proteins, such as those targeting the rpsL gene, can activate silent secondary metabolite BGCs at the transcriptional level. This approach has shown success in various Streptomyces species by altering cellular physiology in a way that triggers the expression of dormant pathways. mdpi.com

RNA Polymerase Mutations: Similarly, mutations in the RNA polymerase gene rpoB have been demonstrated to activate silent and poorly expressed BGCs in Streptomyces strains, leading to the production of secondary metabolites that are typically not observed under standard conditions. mdpi.com

By employing these and other genetic strategies, researchers aim to unlock the full biosynthetic potential of producer organisms, leading to the discovery of novel compounds with diverse chemical structures and potential biological activities, including new analogues of existing natural products like dutomycin.

Molecular Mechanisms of Dutomycin Biological Activity

Fundamental Interactions with Cellular Macromolecules

Dutomycin, like other anthracyclines, exerts its effects through direct interactions with crucial cellular macromolecules, notably DNA and topoisomerase II. wikipedia.orgresearchgate.netmims.comfishersci.ca

Dutomycin's antitumor activity is largely mediated by its ability to intercalate between the base pairs of DNA. wikipedia.orgresearchgate.netfishersci.ca This intercalation binding force primarily stems from the compound's hydrophobicity or its embedding within the minor groove region of the DNA double helix. wikipedia.orgwikipedia.org This interaction leads to the disruption of DNA strands and compromises the DNA replication template. wikipedia.orgwikipedia.org

Molecular docking studies have provided insights into the binding mode of dutomycin with DNA. For instance, dutomycin has been shown to insert into the groove of DNA (PDB ID: 1BNA), forming five hydrogen bonds, with a binding energy of -7.07 kcal/mol. researchgate.netfishersci.capax-db.org When interacting with other DNA sequences (e.g., PDB ID: 4JD8), dutomycin maintains a tetra-intercalated binding mode between base pairs, demonstrating a binding energy of -8.92 kcal/mol, involving two hydrogen bonds. fishersci.ca These findings suggest that dutomycin possesses a high binding affinity for DNA, which is crucial for its ability to impair DNA replication and subsequently exert its antitumor effects. wikipedia.orggenecards.orgresearchgate.net

Comparative studies with SW91, a C-12 demethylated dutomycin derivative, highlight the critical role of the 12-methyl group in dutomycin's DNA binding affinity and antiproliferative activity. wikipedia.orgwikipedia.orggenecards.orgresearchgate.netfishersci.ca The intrinsic binding constant (Kb) of dutomycin to calf thymus DNA (CT-DNA) was determined to be 5.86 × 104/M, which is higher than that of SW91 (4.83 × 104/M). researchgate.netfishersci.ca Molecular docking further revealed that the 12-methyl group facilitates dutomycin's attachment to the DNA groove, contributing to its superior binding affinity and more significant antitumor activity compared to SW91. wikipedia.orggenecards.orgresearchgate.netfishersci.ca

Table 1: DNA Binding Energies and Hydrogen Bonds of Dutomycin and SW91

| Compound | DNA PDB ID | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |

| Dutomycin | 1BNA | -7.07 | 5 |

| SW91 | 1BNA | -6.28 | 2 |

| Dutomycin | 1Z3F | -7.06 | 2 |

| Dutomycin | 4JD8 | -8.92 | 2 |

| SW91 | 4JD8 | -5.42 | 3 |

Anthracyclines, including dutomycin, are known to stabilize the binding of nuclear topoisomerase II (Top II) to DNA. wikipedia.orgwikipedia.orgresearchgate.netmims.comfishersci.ca This stabilization results in the formation of ternary drug–DNA–Top II complexes and leads to protein-associated DNA strand breaks. wikipedia.orgwikipedia.orgfishersci.ca Topoisomerase II is an enzyme crucial for resolving topological problems in DNA during replication, transcription, and recombination by breaking and rejoining DNA strands. nih.gov By trapping the enzyme at cleavage sites, dutomycin, similar to other anthracycline topoisomerase poisons like doxorubicin (B1662922), impedes the DNA resealing process, thereby stopping DNA replication. wikipedia.orgnih.govmdpi-res.comnih.gov This interference with Top II activity is a significant mechanism by which dutomycin affects DNA structure and exerts its cytotoxic effects. wikipedia.orgwikipedia.orgfishersci.ca

Cellular Pathway Modulation and Signal Transduction

Beyond direct macromolecular interactions, dutomycin also modulates various cellular pathways, influencing signal transduction related to cell survival, proliferation, and programmed cell death.

Recent research has identified dutomycin as a novel autophagy enhancer. citeab.comhznu.edu.cnreadthedocs.io Autophagy is a crucial cellular process involved in maintaining tumor cell progression and survival, and its regulation is considered a strategy for anticancer therapy. citeab.comgoogle.com Dutomycin directly binds to human serine protease inhibitor B6 (SERPINB6), activating intracellular serine proteases. citeab.comhznu.edu.cn This activation subsequently leads to the induction of autophagy. citeab.comhznu.edu.cn Importantly, this excessive autophagy induced by dutomycin ultimately culminates in apoptosis, suggesting a therapeutic mechanism where autophagy serves as a precursor to programmed cell death. citeab.comhznu.edu.cn

Dutomycin has been demonstrated to induce apoptosis in cancer cells in a dose-dependent manner. wikipedia.orgresearchgate.netfishersci.ca Studies in Smmc-7721 cells showed that treatment with 20 μM dutomycin resulted in an apoptosis rate of 76.37 ± 5.19%, significantly higher than that induced by its derivative SW91 (10.45 ± 0.52%) at the same concentration. wikipedia.orgresearchgate.netfishersci.ca This indicates that dutomycin possesses substantially higher antiproliferative activity by inducing apoptosis. wikipedia.orgresearchgate.netfishersci.ca Apoptosis, a form of programmed cell death, is characterized by cellular changes such as blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and DNA fragmentation. guidetopharmacology.org The activation of intracellular serine proteases following dutomycin's binding to SERPINB6 contributes to the initiation of apoptotic pathways. citeab.comhznu.edu.cn While the specific intrinsic or extrinsic apoptotic pathways activated by dutomycin require further detailed elucidation, its ability to induce apoptosis is a key component of its antitumor efficacy. wikipedia.orgwikipedia.orgresearchgate.netmims.com

Table 2: Apoptosis Induction in Smmc-7721 Cells

| Compound | Concentration (μM) | Apoptosis Rate (%) |

| Dutomycin | 20 | 76.37 ± 5.19 |

| SW91 | 20 | 10.45 ± 0.52 |

Dutomycin significantly impacts the cell cycle, primarily by inducing an S-phase block. wikipedia.orgresearchgate.netfishersci.ca This phenomenon is characterized by a notable increase in the proportion of cells in the S phase, coupled with a delay in the progression to the G2 phase. wikipedia.orgresearchgate.netfishersci.ca For instance, in HepG2 cells, the S phase proportion reached its highest at 61.25% at 20 hours following dutomycin treatment, indicating a clear S-phase block. wikipedia.orgresearchgate.net This cell cycle arrest mechanism is consistent with anthracyclines' general mode of action, which involves inhibiting DNA replication. wikipedia.orgwikipedia.orgresearchgate.netfishersci.ca Compared to SW91, dutomycin demonstrates a more potent ability to block cells in the S phase, further emphasizing its higher efficiency in inhibiting cell proliferation. wikipedia.orgresearchgate.netfishersci.ca

Table 3: IC50 Values of Dutomycin and SW91 in Cancer Cell Lines

| Cell Line | Compound | IC50 (μM) |

| HepG2 | Dutomycin | 6.59 |

| HepG2 | SW91 | 39.81 |

| Smmc-7721 | Dutomycin | 7.58 |

| Smmc-7721 | SW91 | 33.20 |

Structure Activity Relationship Sar Studies of Dutomycin and Analogues

Correlation of Specific Structural Moieties with Biological Potency

Critical Role of the C-12 Methyl Group in Antiproliferative Activity

The methyl group at the C-12 position of the Dutomycin tetracyclic core is paramount for its antiproliferative effects. mdpi.comnih.gov Comparative studies between Dutomycin and its C-12 demethylated derivative, SW91, have demonstrated a significant difference in their ability to inhibit cancer cell growth. mdpi.comnih.gov Dutomycin consistently shows a more potent tumor suppression effect on cancer cells than SW91. nih.gov

In vitro cytotoxicity assays against human hepatoma cell lines (HepG2 and Smmc-7721) highlight this difference. Dutomycin exhibits substantially lower IC₅₀ values, indicating greater potency, compared to SW91. mdpi.comnih.gov For instance, in HepG2 cells, the IC₅₀ value for Dutomycin was 6.59 µM, while for SW91 it was 39.81 µM. mdpi.comnih.gov Similarly, in Smmc-7721 cells, the IC₅₀ values were 7.58 µM for Dutomycin and 33.20 µM for SW91. nih.gov Both compounds were found to block cell cycle progression at the S phase, though Dutomycin's effect was more pronounced. mdpi.comnih.gov

The mechanism behind this enhanced activity is linked to DNA interaction. mdpi.com Molecular docking studies have shown that the C-12 methyl group facilitates Dutomycin's attachment within the groove of DNA. mdpi.comnih.govnih.gov This leads to a higher binding affinity for calf thymus DNA (CT-DNA) compared to SW91. mdpi.comnih.gov The stronger binding impairs DNA replication more effectively, resulting in more significant antitumor activity. mdpi.comnih.govnih.gov

Table 1: Comparative Antiproliferative Activity of Dutomycin and SW91

| Compound | Target Cell Line | IC₅₀ (µM) |

|---|---|---|

| Dutomycin | HepG2 | 6.59 |

| SW91 | HepG2 | 39.81 |

| Dutomycin | Smmc-7721 | 7.58 |

Influence of C-Ring Modifications on Pharmacological Activities

Dutomycin and its analogues demonstrate high sensitivity to structural modifications on the C-ring of the tetracyclic core, where even minor changes can lead to substantially different pharmacological activities. nih.gov The aforementioned demethylation at the C-12 position, which is part of the C-ring, serves as a prime example. This single modification dramatically reduces antiproliferative activity while unexpectedly enhancing antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding suggests that modifications to the C-ring can be a viable strategy for tuning the biological activity of anthracyclines, a method that has been relatively underexplored in previous research. nih.gov

Importance of the C-4″ Triketide Chain for Antibacterial Activity

The nine-carbon triketide chain attached at the 4"-OH position of the α-L-axenose sugar moiety is essential for the antibacterial properties of Dutomycin. researchgate.net Studies involving Dutomycin analogues have revealed that the absence of this chain leads to a loss of antibacterial efficacy. researchgate.net

Specifically, Dutomycin and its C-12 demethylated analogue, SW91, both exhibit potent activity against Staphylococcus aureus and MRSA. researchgate.net In contrast, analogues such as POK-MD1 and SW75, which lack the C-4″ triketide chain, show no significant inhibitory activity against these bacteria. researchgate.net This highlights the indispensable role of this side chain in the compound's antibacterial mechanism. Interestingly, the analogue SW91 showed even greater antibacterial potency than Dutomycin, with a minimal inhibitory concentration (MIC) of 0.125 µg/mL against both strains, compared to 0.25 µg/mL for Dutomycin. researchgate.net

Table 2: Antibacterial Activity of Dutomycin and Analogues

| Compound | Presence of C-4" Triketide Chain | MIC against S. aureus (µg/mL) | MIC against MRSA (µg/mL) |

|---|---|---|---|

| Dutomycin | Yes | 0.25 | 0.25 |

| SW91 | Yes | 0.125 | 0.125 |

| POK-MD1 | No | No obvious inhibition | No obvious inhibition |

Contribution of Unique Sugar Moieties to Biological Function

The biosynthesis of Dutomycin involves two specific glycosyltransferases, DutGT1 and DutGT2, which are responsible for the attachment of β-D-amicetose and α-L-axenose, respectively. researchgate.net The presence and specific structure of these sugars are integral to the molecule's ability to bind to DNA and exert its cytotoxic effects. mdpi.comresearchgate.net

Comparative SAR Analyses with Related Anthracyclines

Structural Similarities and Distinctions from Doxorubicin (B1662922) and Daunorubicin

As an anthracycline, Dutomycin shares a fundamental structural framework with clinically important chemotherapy agents like Doxorubicin and Daunorubicin. mdpi.comnih.gov This common architecture consists of a tetracyclic aglycone (a four-ringed quinone core) attached to a sugar moiety. researchgate.netresearchgate.net The planar aromatic portion of this structure allows these molecules to intercalate between DNA base pairs, a primary mechanism of their cytotoxic action. mdpi.comnih.govwikipedia.org

However, there are critical distinctions. Doxorubicin and Daunorubicin both contain the aminosugar daunosamine (B1196630). researchgate.net A key difference between them is a hydroxyl group at the C-14 position on the A-ring of Doxorubicin, which is absent in Daunorubicin. nih.govresearchgate.net

Dutomycin's structure is significantly different in its glycosylation and side-chain modifications. It possesses a disaccharide unit composed of β-D-amicetose and α-L-axenose, unlike the single daunosamine sugar in Doxorubicin and Daunorubicin. mdpi.comresearchgate.net Furthermore, Dutomycin features a unique nine-carbon triketide chain attached to the axenose sugar, a feature not present in Doxorubicin or Daunorubicin, which is vital for its antibacterial activity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Dutomycin |

| SW91 |

| POK-MD1 |

| SW75 |

| Doxorubicin |

| Daunorubicin |

| Topotecan |

| SN-38 |

| Safinamide |

| Kibdelone A |

| Kibdelone C |

| Polyketomycin |

Differential Activity Profiles Based on Structural Variations

The biological activity of Dutomycin and its analogues is highly sensitive to structural modifications, with minor changes leading to significant differences in their pharmacological profiles. researchgate.netmdpi.com Structure-activity relationship (SAR) studies have begun to elucidate the roles of specific functional groups in determining the cytotoxic and antiproliferative effects of these compounds. A key area of investigation has been the impact of modifications on the tetracyclic quinone core, particularly the C-ring. researchgate.netmdpi.com

A prominent example of the differential activity arising from a subtle structural change is the comparison between Dutomycin and its C-12 demethylated derivative, SW91. mdpi.com The removal of the methyl group at the C-12 position has a profound impact on the compound's antiproliferative bioactivity. mdpi.com In vitro studies have demonstrated that Dutomycin exhibits significantly higher tumor suppression effects on cancer cells compared to SW91. mdpi.com

The antiproliferative activities of Dutomycin and SW91 were evaluated against human hepatoma cell lines, HepG2 and Smmc-7721. mdpi.com The half-maximal inhibitory concentration (IC50) values revealed that Dutomycin is substantially more potent than SW91 in inhibiting the proliferation of these cancer cells. mdpi.com

| Compound | HepG2 IC50 (μM) | Smmc-7721 IC50 (μM) |

|---|---|---|

| Dutomycin | 6.59 | 7.58 |

| SW91 | 39.81 | 33.20 |

Further investigation into the mechanism of action revealed that the disparity in antiproliferative activity is also reflected in the compounds' ability to induce apoptosis. In Smmc-7721 cells, treatment with Dutomycin led to a significantly higher rate of apoptosis compared to SW91, further underscoring the critical role of the C-12 methyl group in the cytotoxic effects of Dutomycin. mdpi.com While both compounds were found to block cells at the S phase of the cell cycle, the pro-apoptotic activity of Dutomycin was markedly more pronounced. mdpi.com

These findings highlight that even small structural alterations, such as the demethylation at the C-12 position, can dramatically influence the biological activity of Dutomycin. mdpi.com This sensitivity to structural changes on the C-ring provides a foundation for the further modification of anthracyclines to potentially develop analogues with improved therapeutic indices. researchgate.netmdpi.com The significant difference in activity between Dutomycin and SW91 underscores the importance of specific structural features for potent antitumor activity. mdpi.com

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods are increasingly valuable in the elucidation of structure-activity relationships (SAR) for complex molecules like Dutomycin. These approaches offer a theoretical framework to understand experimental observations and guide the design of new, more effective analogues. researchgate.netmdpi.com

Molecular Docking Studies of Dutomycin-DNA Interactions

The antitumor activity of anthracyclines like Dutomycin is often attributed to their interaction with DNA. mdpi.comnih.gov Molecular docking studies have been employed to investigate the binding of Dutomycin and its analogues to calf thymus DNA (CT-DNA), providing insights into the molecular basis for their differential activities. mdpi.com

These in silico experiments have shown that Dutomycin exhibits a higher binding affinity for DNA compared to its C-12 demethylated analogue, SW91. mdpi.com The molecular docking simulations suggest that the 12-methyl group of Dutomycin plays a crucial role in its attachment to the DNA groove. mdpi.com This interaction is thought to be a key factor contributing to Dutomycin's ability to impair DNA replication, leading to its more significant antitumor activity. mdpi.com

The binding affinity in these models is influenced by various intermolecular forces, including van der Waals forces and hydrogen bonding. nih.gov The consistency between the molecular docking results and experimental observations strengthens the hypothesis that the differential DNA binding affinity is a primary reason for the observed differences in antitumor activity between Dutomycin and SW91. mdpi.com

Predictive Modeling for Structural Modification Effects

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful tool for understanding the effects of structural modifications on the biological activity of compounds like Dutomycin. nih.gov By establishing a mathematical correlation between the chemical structure and biological activity, QSAR models can help identify key structural features responsible for a compound's potency and efficacy. nih.gov

While specific predictive models for Dutomycin are not extensively detailed in the available literature, the principles of QSAR are highly applicable to this class of compounds. Such models can provide a theoretical basis for the targeted modification of the Dutomycin structure. researchgate.net For instance, a QSAR model could be developed using a series of Dutomycin analogues to predict their antiproliferative activity based on various physicochemical and structural descriptors.

These in silico assays can guide the direction of future synthetic efforts by predicting which modifications are most likely to enhance the desired biological activity. researchgate.netmdpi.com This approach can help prioritize the synthesis of novel derivatives with a higher probability of success, thereby accelerating the drug discovery process. biotech-asia.org

Rational Design and Synthesis of Dutomycin Derivates for Enhanced Efficacy

The insights gained from SAR studies and computational modeling provide a solid foundation for the rational design and synthesis of novel Dutomycin derivatives with potentially enhanced efficacy. The goal of rational design is to systematically modify the lead compound's structure to improve its therapeutic properties. nih.gov

The significant impact of the C-12 methyl group on Dutomycin's antiproliferative activity suggests that the C-ring is a promising target for modification. researchgate.netmdpi.com The synthesis of new analogues could involve the introduction of different substituents at the C-12 position to explore the effects of steric bulk, electronics, and lipophilicity on antitumor activity. Furthermore, modifications to other parts of the anthracycline scaffold, such as the daunosamine sugar moiety, have been shown in other anthracyclines to influence biological activity and could be a fruitful avenue for the development of novel Dutomycin derivatives. nih.gov

The synthesis of these new derivatives can be achieved through a variety of chemical and biosynthetic engineering strategies. rsc.org For instance, the targeted genetic modification of the Dutomycin biosynthetic pathway in Streptomyces minoensis could lead to the production of novel analogues. mdpi.com Alternatively, semi-synthetic approaches can be employed where the natural Dutomycin core is chemically modified to introduce new functional groups.

Preclinical Efficacy Studies in Vitro and in Vivo Model Systems

Assessment of Antibacterial Efficacy

Preclinical studies have explored the antibacterial properties of Dutomycin, particularly against Gram-positive bacteria, including antibiotic-resistant strains.

In Vitro Susceptibility Testing against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Dutomycin has demonstrated antibacterial activity against Staphylococcus aureus nih.govunica.it. While its general activity has been noted, specific Minimum Inhibitory Concentration (MIC) values for Dutomycin against Staphylococcus aureus were not explicitly detailed in the available research findings.

Activity against Antibiotic-Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus (MRSA))

Dutomycin exhibits activity against antibiotic-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) nih.govunica.it. Research indicates that a C-12 demethylated derivative of dutomycin, known as SW91, demonstrates higher anti-MRSA activity compared to Dutomycin itself nih.govresearchgate.net. However, precise MIC values for Dutomycin against MRSA were not provided in the reviewed literature.

Determination of Minimal Inhibitory Concentrations (MIC) for Analogues

While specific MIC values for Dutomycin were not consistently reported for antibacterial activity, its derivative SW91 has been noted for its antibacterial properties, particularly against MRSA, with SW91 showing higher activity than Dutomycin nih.govresearchgate.net. Detailed comparative MIC data for Dutomycin and its analogues against various Gram-positive bacteria were not comprehensively available in the examined studies.

Evaluation of Antiproliferative and Antitumor Activity

Dutomycin has shown significant antiproliferative and antitumor activities, which have been thoroughly investigated through in vitro cytotoxicity and apoptosis assays.

In Vitro Cytotoxicity Assays in Cancer Cell Lines (e.g., Human Hepatoma Cells: Smmc-7721, HepG2)

Dutomycin exhibits potent antiproliferative activity against human hepatoma cell lines, including Smmc-7721 and HepG2 nih.govresearchgate.net. Studies have determined the half-maximal inhibitory concentration (IC₅₀) values for Dutomycin in these cell lines. In HepG2 cells, the IC₅₀ for Dutomycin was found to be 6.59 μM. For Smmc-7721 cells, the IC₅₀ was determined to be 7.58 μM nih.govresearchgate.net. These findings highlight Dutomycin's dose-dependent tumor suppression effect on these cancer cell lines nih.govresearchgate.net. The presence of a methyl group at the C-12 position of Dutomycin appears to significantly impact its antiproliferation bioactivity, as its C-12 demethylated derivative, SW91, showed considerably higher IC₅₀ values (39.81 μM in HepG2 and 33.20 μM in Smmc-7721 cells), indicating Dutomycin's superior antitumor performance nih.govresearchgate.net.

Table 1: In Vitro Cytotoxicity of Dutomycin and SW91 in Human Hepatoma Cell Lines

| Compound | Cell Line | IC₅₀ (μM) |

| Dutomycin | HepG2 | 6.59 |

| Dutomycin | Smmc-7721 | 7.58 |

| SW91 | HepG2 | 39.81 |

| SW91 | Smmc-7721 | 33.20 |

In Vitro Apoptosis Assays in Cancer Models

Dutomycin induces apoptosis in cancer models, demonstrating a more significant effect compared to its derivative SW91. In Smmc-7721 cells treated with 20 μM of the compounds, Dutomycin induced an apoptosis rate of 76.37 ± 5.19%, which was substantially higher than the 10.45 ± 0.52% observed with SW91 nih.govresearchgate.net. This indicates that Dutomycin has a much higher proapoptotic activity than SW91 nih.govresearchgate.net. Both Dutomycin and SW91 have been shown to block cells at the S phase of the cell cycle, suggesting an impairment of DNA replication as a mechanism of their antitumor activity, consistent with other anthracyclines nih.govresearchgate.net. Dutomycin's higher binding affinity to DNA, attributed to its 12-methyl group, contributes to its more significant antitumor activity by impairing DNA replication nih.govnih.govfrontiersin.orgnih.gov. Furthermore, Dutomycin has been identified as a novel autophagy enhancer that eventually induces apoptosis due to excessive autophagy, by directly binding to human serine protease inhibitor B6 (SERPINB6) and activating intracellular serine proteases.

Table 2: Apoptosis Induction by Dutomycin and SW91 in Smmc-7721 Cells

| Compound | Concentration (μM) | Apoptosis Rate (%) |

| Dutomycin | 20 | 76.37 ± 5.19 |

| SW91 | 20 | 10.45 ± 0.52 |

In Vivo Efficacy Studies in Xenograft Models (e.g., Zebrafish Xenograft for Tumor Reduction)

In vivo xenograft models are crucial for evaluating the efficacy of anticancer drugs, providing insights into drug behavior within a living system uin-alauddin.ac.idnih.gov. These models involve implanting human cancer cells or tissues into immunodeficient animals, allowing for the study of tumor growth, metastasis, and response to therapeutic agents nih.govjax.org.

Dutomycin has demonstrated significant efficacy in a zebrafish xenograft model. In this model, Dutomycin treatment led to a notable decrease in tumor area researchgate.net. Zebrafish xenografts offer several advantages for preclinical studies, including their optical transparency, small size, and rapid development, which allow for real-time visualization of tumor progression and response to therapies at a single-cell resolution nih.govfrontiersin.orgmdpi.com. This model facilitates medium-to-high-throughput drug screenings and can significantly reduce the time required for assays compared to traditional mammalian models nih.govmdpi.com.

Table 1: Summary of Dutomycin's Efficacy in Zebrafish Xenograft Model

| Model System | Key Finding | Reference |

| Zebrafish Xenograft | Significant decrease in tumor area | researchgate.net |

Advanced Preclinical Model Systems for Enhanced Translational Relevance

To bridge the gap between in vitro findings and clinical outcomes, advanced preclinical model systems are increasingly being utilized. These models aim to more accurately mimic the complex physiological and microenvironmental conditions of human tumors, thereby enhancing the translational relevance of preclinical efficacy assessments nih.govdergipark.org.tr.

Application of 3D Cell Culture and Organoid Models in Efficacy Assessment

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over traditional two-dimensional (2D) cultures in drug discovery and development nih.govdergipark.org.trtaylorfrancis.combmrat.org. Unlike 2D cultures, 3D models can recapitulate the tissue-specific architecture, cell-to-cell, and cell-to-matrix interactions found in vivo, providing a more physiologically relevant environment for assessing drug efficacy nih.govdergipark.org.trbmrat.org. This enhanced complexity allows for more accurate predictions of drug responses and can help in uncovering novel therapeutic targets and understanding disease mechanisms dergipark.org.tr.

Organoids, in particular, are self-organizing, organ-like structures derived from stem cells or primary tissues that closely resemble real organs in terms of cellular heterogeneity and architecture frontiersin.orgvhio.netuni-wuerzburg.de. They enable rapid assessment of drug efficacy against tumors and can predict patient responses to specific treatments, making them valuable tools for studying tumor drug resistance and developing new therapies frontiersin.org. While the general advantages of 3D cell culture and organoid models for efficacy assessment are well-established, specific detailed research findings on Dutomycin's application in these advanced models were not explicitly found in the provided literature.

Utilization of Patient-Derived Xenograft (PDX) Models in Oncology Research

Patient-derived xenograft (PDX) models involve the direct implantation of human tumor tissue from patients into immunodeficient mice criver.comnews-medical.netherabiolabs.comnih.gov. These models are considered highly translational because they preserve the original tumor's heterogeneity, genetic makeup, microenvironment, and drug response patterns, offering a more faithful representation of human cancer complexity than cell line-derived xenografts (CDX) nih.govcriver.comnews-medical.netherabiolabs.comnih.gov.

PDX models are increasingly becoming a preferred research tool for optimizing the drug development process, particularly for target validation and translational studies in oncology criver.comnews-medical.netcrownbio.com. They allow for the evaluation of treatment responses in real-time and can help identify the most effective therapies for individual patients, supporting precision medicine approaches news-medical.netherabiolabs.com. Large collections of well-characterized PDX models are available across various cancer types, including breast, lung, colorectal, and ovarian cancers, providing valuable assets for drug development news-medical.netnih.govcrownbio.cominvivotek.com. While PDX models offer significant advantages in preclinical oncology research, explicit studies detailing Dutomycin's efficacy in patient-derived xenograft models were not found in the provided search results.

Future Research Directions and Academic Potential of Dutomycin

Exploration of Undiscovered Molecular Targets and Cellular Pathways

While Dutomycin is known to directly bind to human serine protease inhibitor B6 (SERPINB6), leading to the induction of autophagy and apoptosis, and to interact with DNA, further research is crucial to fully unravel its complete spectrum of molecular targets and cellular pathways. nih.govmedchemexpress.comnih.govresearchgate.netacs.orgnih.gov The binding of Dutomycin to SERPINB6 activates intracellular serine proteases, which subsequently induce autophagy. researchgate.netacs.orgnih.gov This discovery has opened new avenues for investigating the role of SERPINB6 in cancer biology, a correlation not previously extensively explored. researchgate.netacs.orgnih.gov

Beyond SERPINB6, the interaction of Dutomycin with DNA, where it inserts into the DNA groove primarily through hydrogen bonds, represents another critical area for deeper investigation. nih.gov Molecular docking studies have indicated a binding energy of -7.07 kcal/mol for Dutomycin with DNA (PDB ID: 1BNA), suggesting a strong interaction. nih.gov Future research could focus on identifying other DNA-associated enzymes or specific DNA sequences that exhibit enhanced affinity for Dutomycin, potentially revealing novel mechanisms of action or contributing to its selective cytotoxicity. Furthermore, understanding how Dutomycin's interaction with SERPINB6 and DNA converges or diverges in different cellular contexts, particularly in various cancer types, remains an important academic pursuit. The broader implications of Dutomycin's influence on cellular stress responses and metabolic pathways, beyond direct autophagy and apoptosis induction, also warrant extensive investigation.

Development of Novel Analogues with Improved Biological Profiles via Synthetic Biology and Chemical Synthesis

The generation of novel Dutomycin analogues with enhanced biological profiles is a significant future research direction, leveraging both synthetic biology and chemical synthesis approaches. Early studies have already demonstrated the impact of structural modifications on Dutomycin's activity. For instance, the C-12 demethylated derivative, SW91, exhibited lower antiproliferative activity compared to Dutomycin, underscoring the critical role of the 12-methyl group in its bioactivity. nih.govmdpi.com

Biosynthetic engineering has proven instrumental in creating new Dutomycin analogues. Through the disruption of specific genes within the Dutomycin biosynthetic pathway, such as dutMT1, dutGT1, and dutGT2, researchers have successfully generated analogues like SW140, SW91, and SW75. acs.org Notably, SW91 demonstrated improved antibacterial activity, with a minimal inhibitory concentration (MIC) of 0.125 μg mL⁻¹ against Staphylococcus aureus and methicillin-resistant S. aureus, which is half the MIC of Dutomycin (0.25 μg mL⁻¹). acs.org This highlights the potential for targeted biosynthetic modifications to enhance therapeutic efficacy.

Further research will involve a systematic exploration of structural modifications, particularly around the C-ring of the anthracycline core, given its observed sensitivity to small changes that can lead to widely different pharmacological activities. mdpi.com The integration of synthetic biology allows for the re-engineering of enzymes and the utilization of microbial platforms for the production of complex molecules. antheia.bio This can be complemented by synthetic chemistry to introduce structural diversity that may be challenging to achieve solely through biological means, thereby expanding the chemical space for drug discovery. antheia.bio

Table 1: Comparative Antiproliferative Activity of Dutomycin and SW91

| Compound | Cell Line | IC₅₀ (μM) nih.gov | Apoptosis Rate (at 20 μM) nih.gov |

| Dutomycin | HepG2 | 6.59 | Not specified |

| SW91 | HepG2 | 39.81 | Not specified |

| Dutomycin | Smmc-7721 | 7.58 | 76.37 ± 5.19% |

| SW91 | Smmc-7721 | 33.20 | 10.45 ± 0.52% |

Table 2: Comparative Antibacterial Activity of Dutomycin and SW91

| Compound | Strain | MIC (μg mL⁻¹) acs.org |

| Dutomycin | Staphylococcus aureus | 0.25 |

| SW91 | Staphylococcus aureus | 0.125 |

| Dutomycin | Methicillin-resistant S. aureus | 0.25 |

| SW91 | Methicillin-resistant S. aureus | 0.125 |

Advanced Biosynthetic Engineering for Sustainable and High-Yield Production

Dutomycin is a natural product isolated from Streptomyces minoensis NRRL B-5482. acs.orgusu.edu The identification of its type II polyketide biosynthetic gene cluster through genome sequencing and targeted gene disruption provides a critical foundation for advanced biosynthetic engineering efforts. acs.orgusu.edu Functional characterization of key enzymes within this pathway has already been initiated. usu.edu

Future research aims to leverage these insights to optimize the production of Dutomycin and its analogues. This includes metabolic engineering strategies to enhance yields, potentially through the manipulation of regulatory genes or the introduction of heterologous expression systems. usu.eduf1000research.comnih.gov The goal is to move towards more sustainable and cost-effective production methods, reducing reliance on traditional fermentation processes that can be time-consuming and less efficient. usu.edu The success in engineering biosynthetic pathways for other complex natural products suggests a strong potential for similar advancements with Dutomycin. usu.eduf1000research.com

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a comprehensive mechanistic understanding of Dutomycin's biological activities, the integration of multi-omics technologies is paramount. Multi-omics approaches combine data from various "omic" disciplines, such as transcriptomics (mRNA sequencing), proteomics (mass spectrometry-based quantitative proteomics), and metabolomics (e.g., lipidomics profiling). nih.govmdpi.com

This integrated approach can provide a holistic view of how Dutomycin perturbs cellular systems, identifying not only its direct targets but also downstream effects across different molecular layers. For instance, while SERPINB6 has been identified as a target, multi-omics could reveal a broader network of interacting proteins, altered gene expression patterns, and metabolic shifts that contribute to Dutomycin's observed autophagy-inducing and apoptotic effects. researchgate.netacs.orgnih.gov Such studies are essential for deciphering the complex pathophysiology of diseases, particularly cancers, and understanding drug responses. mdpi.com By correlating changes in gene expression, protein abundance, and metabolite profiles, researchers can construct detailed models of Dutomycin's mechanism of action, potentially uncovering new biomarkers for efficacy or resistance, and guiding the rational design of more potent and selective therapeutic agents. mdpi.comelifesciences.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.